2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrahydroisoquinoline derivative that contains a nitrophenyl group and an acryloyl group.
Mechanism of Action
The mechanism of action of 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, it has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potent antitumor activity. This makes it an ideal compound for the development of new drugs for the treatment of cancer. However, one of the main limitations of using this compound is its low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for the research on 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One area of research is in the development of new drugs for the treatment of cancer. Another area of research is in the development of new synthetic methods for the synthesis of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as anti-inflammatory and antioxidant therapies.
In conclusion, 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis of 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction between 2-nitrobenzaldehyde and tetrahydroisoquinoline in the presence of acetic anhydride and glacial acetic acid. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the final product. The yield of the reaction is typically around 60%.
Scientific Research Applications
2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in various fields. One of the main areas of research has been in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent antitumor activity and can induce apoptosis in cancer cells.
properties
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(10-9-15-6-3-4-8-17(15)20(22)23)19-12-11-14-5-1-2-7-16(14)13-19/h1-10H,11-13H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGZHYBEQDTQDD-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201491 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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